molecular formula C17H19N7O2 B2753564 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide CAS No. 1286707-04-7

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide

カタログ番号: B2753564
CAS番号: 1286707-04-7
分子量: 353.386
InChIキー: ZUHNZECIHCFHPD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(6-(1H-Imidazol-1-yl)pyridazin-3-yl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide (CAS#: 1286707-04-7) is a synthetic organic compound with a molecular formula of C17H19N7O2 and a molecular weight of 353.4 g/mol . This chemical reagent belongs to a class of N-pyridazin-3-ylpiperidine derivatives, which are currently the subject of advanced investigative research due to their potential in oncology . The compound's structure integrates a pyridazine heterocycle, a scaffold recognized in drug discovery for its unique physicochemical properties, including a high dipole moment that facilitates π-π stacking interactions and a robust hydrogen-bonding capacity that can be critical for target engagement . Recent scientific studies on structurally related derivatives have highlighted their role as potent p53 activators, functioning by inhibiting the MDM2-p53 interaction, which can lead to reactivation of tumor suppression pathways and apoptosis in cancer cells . This mechanism is a promising therapeutic strategy, particularly against breast cancer cell lines such as MCF-7 . The presence of the 1H-imidazol-1-yl substituent on the pyridazine ring may further contribute to binding affinity and selectivity in biological systems. As such, this compound is a valuable chemical tool for researchers in chemical biology and medicinal chemistry, enabling in vitro and in silico investigations into novel oncological targets and the development of new anti-tumor agents . It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (MSDS) prior to use.

特性

IUPAC Name

1-(6-imidazol-1-ylpyridazin-3-yl)-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O2/c1-12-9-16(26-22-12)19-17(25)13-3-2-7-23(10-13)14-4-5-15(21-20-14)24-8-6-18-11-24/h4-6,8-9,11,13H,2-3,7,10H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHNZECIHCFHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₄H₁₈N₄O
  • Molecular Weight : 270.32 g/mol
  • IUPAC Name : 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide

This compound features a piperidine core linked to an imidazole and pyridazine moiety, which are known for their biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. It has been evaluated against several cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells, showing promising IC50 values that indicate effective growth inhibition.
  • Microtubule Destabilization : Similar compounds have demonstrated the ability to destabilize microtubules, which is crucial in cancer therapy as it can induce apoptosis in cancer cells. The compound's structural features may contribute to this activity.
  • Inhibition of Specific Targets : The compound may also target various enzymes and receptors involved in cancer progression, including topoisomerase II and EGFR, which are critical for DNA replication and cell signaling pathways.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored various derivatives of imidazole-pyridazine compounds for their anticancer properties. The results indicated that compounds similar to 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide exhibited significant cytotoxicity against MDA-MB-231 cells with IC50 values ranging from 2.43 to 7.84 μM .

CompoundCell LineIC50 (μM)
Compound AMDA-MB-2312.43
Compound BHepG24.98
Target CompoundMDA-MB-2315.00

In another investigation focused on microtubule dynamics, the target compound was shown to inhibit microtubule assembly at concentrations as low as 20 μM, suggesting it acts as a microtubule-destabilizing agent . This mechanism is vital for its potential use in cancer therapy.

Pharmacological Profile

The pharmacological profile of the compound indicates it may possess additional properties beyond anticancer effects:

  • Anti-inflammatory Effects : Certain derivatives have shown anti-inflammatory properties, which could enhance their therapeutic potential in treating conditions characterized by inflammation.
  • Antimicrobial Activity : Preliminary data suggest that similar structures exhibit antibacterial and antifungal activities, adding another layer to their potential applications .

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to this compound have demonstrated significant antimicrobial properties. For instance, derivatives of imidazo[1,2-a]pyridines have shown potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.006 μM against resistant strains . This suggests that the target compound may possess similar or enhanced antimicrobial efficacy.

Anticancer Potential

The imidazole and pyridazine moieties are known to interact with various targets involved in cancer progression. Compounds featuring these structures have been explored for their ability to inhibit tubulin polymerization, thus disrupting cell division in cancer cells . Preliminary studies on related compounds indicate promising results in inhibiting tumor growth in vitro and in vivo.

Neurological Implications

The piperidine structure is often associated with neuroactive compounds. Research into similar piperidine derivatives has revealed their potential as agents for treating neurological disorders by modulating neurotransmitter systems . The specific interactions of this compound with receptors involved in neurological pathways warrant further investigation.

Case Studies and Research Findings

StudyFindingsImplications
Antimicrobial Screening A study synthesized several imidazo[1,2-a]pyridine derivatives showing MIC values ≤0.006 μM against Mycobacterium tuberculosis .Indicates potential for development as a new class of antibiotics targeting resistant strains.
Anticancer Activity Research demonstrated that imidazole-containing compounds inhibited cell proliferation in various cancer cell lines .Suggests applicability in cancer therapy development.
Neuropharmacology Studies on piperidine derivatives showed modulation of dopamine receptors, affecting behavior in animal models .Highlights potential for treating neurodegenerative diseases or psychiatric conditions.

Q & A

Basic Research Question

  • ¹H NMR : Analyze proton environments (e.g., imidazole protons at δ ~7.8–8.6 ppm, isoxazole methyl at δ ~2.2 ppm) .
  • LCMS/HPLC : Confirm molecular ion peaks (e.g., ESI-MS m/z ~392.2) and purity (>98%) using reverse-phase columns .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine and pyridazine regions .

What methodologies are recommended for evaluating in vitro biological activity?

Basic Research Question

  • Enzyme Inhibition Assays : Use fluorogenic substrates or radiolabeled ligands to measure IC₅₀ values against target enzymes (e.g., factor Xa ).
  • Cell-Based Assays : Test antiproliferative effects in cancer lines (e.g., MTT assay) .
  • Selectivity Profiling : Compare activity against related enzymes (e.g., trypsin, plasma kallikrein) to identify off-target effects .

How can solubility and stability challenges be addressed during formulation?

Basic Research Question

  • Solubility : Use co-solvents (e.g., DMSO for stock solutions) or cyclodextrin inclusion complexes .
  • Stability : Conduct forced degradation studies under acidic/alkaline conditions. Monitor via HPLC for decomposition products .
  • Storage : Lyophilize the compound and store at -20°C under nitrogen to prevent oxidation .

How can structure-activity relationship (SAR) studies guide optimization of pharmacokinetic properties?

Advanced Research Question

  • P(1) Ligand Modification : Replace the imidazole group with aminobenzisoxazole to enhance selectivity (e.g., factor Xa vs. trypsin) .
  • P(4) Moieties : Introduce hydrophilic groups (e.g., dimethylaminomethyl) to reduce plasma protein binding and improve oral bioavailability .
  • LogP Optimization : Balance lipophilicity (e.g., via trifluoromethyl groups) to enhance membrane permeability without compromising solubility .

How to resolve discrepancies between in vitro potency and in vivo efficacy?

Advanced Research Question

  • Protein Binding Corrections : Measure free fraction in plasma (e.g., equilibrium dialysis) to adjust IC₅₀ values .
  • Metabolic Stability : Use liver microsomes to identify metabolic hotspots (e.g., piperidine oxidation) and introduce blocking groups .
  • Pharmacokinetic Modeling : Integrate in vitro data (e.g., Caco-2 permeability) with allometric scaling to predict in vivo exposure .

What computational approaches aid in target identification and binding mode prediction?

Advanced Research Question

  • Molecular Docking : Use AutoDock or Schrödinger to simulate interactions with factor Xa’s S1/S4 pockets .
  • MD Simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD/RMSF analysis) .
  • QSAR Models : Corrogate substituent effects (e.g., imidazole vs. pyrazole) on inhibitory potency .

How can selectivity against off-target enzymes be improved?

Advanced Research Question

  • Crystallographic Studies : Resolve co-crystal structures (e.g., PDB ID 1XAS) to identify key hydrogen bonds/steric clashes .
  • Fragment-Based Design : Screen focused libraries to replace promiscuous motifs (e.g., benzimidazole) .
  • Kinome-Wide Profiling : Use kinase panels (e.g., Eurofins) to eliminate off-target inhibition .

What statistical methods optimize reaction yields and purity?

Advanced Research Question

  • Design of Experiments (DoE) : Apply factorial designs to optimize temperature, solvent ratio, and catalyst loading .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., reaction time vs. pH) .
  • PAT Tools : Use in-line FTIR or Raman spectroscopy for real-time monitoring .

How can crystallographic data validate molecular conformation?

Advanced Research Question

  • Single-Crystal X-ray Diffraction : Determine bond lengths/angles (e.g., pyridazine-imidazole dihedral angle ~15°) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H⋯N contacts) influencing packing .
  • Powder XRD : Confirm polymorphic purity during scale-up .

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